molecular formula C22H18ClFN4O3 B6553496 [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1040646-38-5

[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B6553496
CAS RN: 1040646-38-5
M. Wt: 440.9 g/mol
InChI Key: CODLHOFFIJGSFZ-UHFFFAOYSA-N
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Description

[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C22H18ClFN4O3 and its molecular weight is 440.9 g/mol. The purity is usually 95%.
The exact mass of the compound [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is 440.1051463 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. The synthesized compound may exhibit potent antileishmanial activity. Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . Further studies could explore its efficacy against different Leishmania species.

Antimalarial Potential

Malaria, transmitted by Plasmodium-infected mosquitoes, remains a global health concern. Compounds 14 and 15 from this family showed significant inhibition against Plasmodium berghei in vivo, with 70.2% and 90.4% suppression, respectively . Investigating their mechanism of action and safety profile could pave the way for novel antimalarial agents.

Antiviral Properties

While not directly studied for antiviral activity, similar heterocyclic compounds have shown promise. For instance, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus . Exploring the antiviral potential of our compound could be worthwhile.

Tumor Cell Growth Inhibition

Related 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives were synthesized to inhibit tumor cell growth . While not directly linked, investigating whether our compound shares similar properties could be enlightening.

Antibacterial Activity

Although not specifically tested, thiazole derivatives have demonstrated antibacterial effects . Given the structural similarities, our compound might exhibit antibacterial properties worth exploring.

Other Biological Activities

Considering the diverse pharmacological effects of pyrazole-bearing compounds, further investigations could reveal additional applications. These might include anti-inflammatory, antioxidant, or enzyme inhibition activities.

properties

IUPAC Name

[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN4O3/c1-12-7-8-17(10-18(12)24)28-13(2)20(26-27-28)22(29)30-11-19-14(3)31-21(25-19)15-5-4-6-16(23)9-15/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODLHOFFIJGSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC(=CC=C4)Cl)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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